Deuteromethanol

NMR Spectroscopy Analytical Chemistry Structural Elucidation

Deuteromethanol, also known as methanol-d1 (CAS 4206-31-9), is a stable isotopologue of methanol where the hydroxyl proton is replaced by deuterium (CH3OD or CH2DOH). It is an alkyl alcohol, a primary alcohol, and a volatile organic compound primarily utilized as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Formula CH4O
Molecular Weight 33.048 g/mol
CAS No. 4206-31-9
Cat. No. B3044172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuteromethanol
CAS4206-31-9
Molecular FormulaCH4O
Molecular Weight33.048 g/mol
Structural Identifiers
SMILESCO
InChIInChI=1S/CH4O/c1-2/h2H,1H3/i1D
InChIKeyOKKJLVBELUTLKV-MICDWDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuteromethanol (CAS 4206-31-9) - What Scientists and Procurement Teams Need to Know


Deuteromethanol, also known as methanol-d1 (CAS 4206-31-9), is a stable isotopologue of methanol where the hydroxyl proton is replaced by deuterium (CH3OD or CH2DOH) [1]. It is an alkyl alcohol, a primary alcohol, and a volatile organic compound primarily utilized as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy [2]. Its physical properties, such as a density of 0.814 g/mL at 25°C and a boiling point of 65.4 °C, are nearly identical to its non-deuterated analog (CAS 67-56-1), but its spectroscopic signature is fundamentally altered, which is the basis for its analytical utility . This compound is typically supplied with an isotopic enrichment of 98 atom % D .

Why You Cannot Substitute Deuteromethanol (4206-31-9) with Standard Methanol in Analytical Workflows


Substituting standard methanol (CH3OH) for deuteromethanol in an NMR workflow is analytically invalid and will result in catastrophic spectral interference. The core value of a deuterated NMR solvent is the near-complete elimination of its own proton signals from the 1H NMR spectrum. Standard methanol produces intense signals at ~3.3 ppm and ~4.8 ppm (for the OH proton), which would completely obscure the signals from the analyte of interest [1]. Furthermore, the hydroxyl proton in standard methanol participates in rapid proton exchange, which can complicate spectral interpretation and broaden signals [2]. Therefore, despite near-identical physical and chemical properties, deuteromethanol cannot be interchanged with its non-deuterated analog for any application requiring a proton-free background, and substitution with other deuterated solvents (e.g., DMSO-d6) is constrained by different solubility, chemical shift, and volatility profiles as detailed in the following evidence [3].

Deuteromethanol (4206-31-9): Comparative Performance Data for Scientific Decision-Making


Spectral Simplicity: Proton Signal Suppression vs. Standard Methanol in 1H NMR

The primary differentiator for deuteromethanol is its near-complete suppression of solvent-derived proton signals in 1H NMR compared to its non-deuterated counterpart, standard methanol (CAS 67-56-1). Standard methanol produces a large singlet for the methyl group (CH3) at approximately 3.3 ppm and a broad signal for the hydroxyl proton (OH) at approximately 4.8 ppm [1]. Deuteromethanol, with its hydroxyl deuteron, eliminates the OH signal entirely. More importantly, due to its high isotopic enrichment (e.g., 98 atom % D) , the residual proton signal from the trace CH3 group is reduced by a factor of ~50 relative to standard methanol, providing a clean spectral background across the 0-10 ppm range.

NMR Spectroscopy Analytical Chemistry Structural Elucidation

Exchangeable Proton Management: Deuteromethanol vs. DMSO-d6 in NMR

Deuteromethanol offers a distinct advantage over a common NMR alternative, DMSO-d6, in the analysis of compounds with exchangeable protons (e.g., OH, NH). In DMSO-d6, these exchangeable protons are often visible in the 1H NMR spectrum, which can complicate spectral interpretation by adding extra peaks or broad signals [1]. In contrast, the rapid proton exchange in deuteromethanol typically results in the complete disappearance of these signals, effectively simplifying the spectrum. A comparative study demonstrated that a functional group with an exchangeable proton showed two distinct doublets in DMSO-d6 but only a single, simplified CH singlet in deuterated-methanol [1]. This allows researchers to selectively 'hide' or 'reveal' exchangeable protons by choosing the appropriate deuterated solvent.

NMR Spectroscopy Proton Exchange Sample Preparation

Isotopic Enrichment for Internal Standards: Quantitation by LC-MS

Deuteromethanol (methanol-d1, CAS 4206-31-9) is utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) methods. In a validated protocol for the simultaneous analysis of basic drugs, deuterated analogues of the analytes were used for sample clean-up and quantitation [1]. The use of a deuterated internal standard corrects for variability in sample preparation, ionization efficiency, and matrix effects. The +1 Da mass shift from the single deuterium atom in methanol-d1 allows the mass spectrometer to distinguish the standard from the non-labeled analyte while maintaining near-identical chromatographic behavior, leading to more precise and accurate quantitation.

Mass Spectrometry LC-MS Quantitative Analysis

Ionization Potential: Deuteromethanol vs. Standard Methanol in Mass Spectrometry

The substitution of hydrogen with deuterium induces a subtle but measurable change in the fundamental physicochemical properties of the molecule. High-resolution photoelectron spectroscopy studies have determined the first ionization energy of deuteromethanol (CH3OD) to be 10.861 ± 0.002 eV [1]. While the corresponding value for standard methanol (CH3OH) is known to be very similar (e.g., ~10.84 eV [1]), this precise quantification is essential for understanding its behavior in mass spectrometry applications, including atmospheric pressure photoionization (APPI) and other gas-phase ion chemistry studies. The slightly higher ionization potential for the deuterated species is a consequence of the zero-point energy difference between C-H and C-D bonds.

Mass Spectrometry Ion Energetics Physicochemical Property

Where Deuteromethanol (4206-31-9) Provides Definitive Analytical Advantage: Core Application Scenarios


Routine 1H NMR Structural Elucidation in Organic Synthesis

Deuteromethanol is the solvent of choice for obtaining clean, interpretable 1H NMR spectra of polar organic compounds, natural products, and metabolites. As demonstrated, its proton-free background eliminates interfering solvent signals from the crucial aliphatic and hydroxyl regions of the spectrum [1]. This is essential for confirming reaction products, assessing purity, and publishing results in peer-reviewed journals.

Diagnostic Identification of Exchangeable Protons (OH, NH, SH)

Researchers can leverage the rapid proton exchange in deuteromethanol to selectively erase signals from exchangeable protons in an NMR spectrum [2]. By comparing a spectrum acquired in deuteromethanol with one acquired in a different solvent like DMSO-d6, scientists can confidently identify which peaks correspond to labile protons. This is a standard and powerful technique for structural characterization of unknown molecules.

Quantitative LC-MS/MS Bioanalysis Using Internal Standards

Methanol-d1 is a key building block or direct precursor for the synthesis of deuterated internal standards used in quantitative LC-MS/MS workflows [3]. These internal standards are critical for correcting for analytical variability and ensuring the accuracy and precision of drug concentration measurements in biological matrices, which is a fundamental requirement in pharmaceutical development and clinical trials.

Fundamental Studies in Gas-Phase Ion Chemistry and Mass Spectrometry

For groups specializing in ion physics and analytical method development, deuteromethanol provides a well-characterized model compound for studying isotope effects on ionization processes. The precisely known ionization energy (10.861 eV) [4] supports rigorous experimental design and the interpretation of mass spectrometric data, such as in hydrogen-deuterium exchange mass spectrometry (HDX-MS) or atmospheric pressure photoionization (APPI) studies.

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